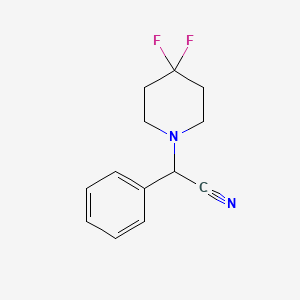
2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
“2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound with the empirical formula C11H15BClNO2 . It is a solid in form . This compound is an important boric acid derivative .
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction and Density Functional Theory (DFT) . The results showed that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, compounds of this type are significant reaction intermediates in organic synthesis reactions, with many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 239.51 . The SMILES string representation of this compound isCC1(C)OB(OC1(C)C)c2ccnc(Cl)c2 .
Scientific Research Applications
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid (CGA) is a biologically active dietary polyphenol with antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and CNS stimulatory activities. It regulates lipid and glucose metabolism, offering potential treatments for hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA also exhibits hepatoprotective effects, suggesting its practical use as a natural food additive to replace synthetic antibiotics, potentially reducing medicinal costs (Naveed et al., 2018).
Fluorescent Chemosensors Based on Phenolic Compounds
Phenolic compounds like 4-Methyl-2,6-diformylphenol (DFP) serve as important fluorophoric platforms for developing chemosensors to detect various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors have been documented, highlighting the role of phenolic structures in analytical and environmental monitoring applications (Roy, 2021).
Antimicrobial Triclosan and By-products in the Environment
The occurrence, toxicity, and degradation of triclosan (TCS), a synthetic antibacterial agent found in various consumer products, are reviewed. TCS, structurally similar to other chlorinated phenols, is widely encountered in environmental compartments due to partial elimination in sewage treatment plants. Its transformation into potentially more toxic and persistent compounds highlights the environmental impact of chlorinated phenols (Bedoux et al., 2012).
Sorption of Phenoxy Herbicides to Soil
The review of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides sorption experiments to various soils and minerals underscores the environmental behavior of phenolic compounds and their analogs. Such studies are essential for understanding the environmental fate and mobility of these substances, with implications for their use in agricultural and industrial applications (Werner et al., 2012).
Practical Synthesis of Fluorinated Biphenyls
Research into the synthesis of fluorinated biphenyls, which are key intermediates for manufacturing various pharmaceuticals, reflects the importance of fluorinated phenolic compounds in drug synthesis and development. The methodologies for synthesizing these compounds efficiently and safely are critical for their application in medicinal chemistry (Qiu et al., 2009).
Safety and Hazards
Future Directions
Boronic acid pinacol ester compounds like this one have good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future directions for this compound could involve further exploration of these applications.
properties
IUPAC Name |
2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)8(14)6-9(7)15/h5-6,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDESJLFMWPMJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682338 | |
| Record name | 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256360-20-9 | |
| Record name | 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-fluoro-5-hydroxyphenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B597088.png)
![2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine](/img/structure/B597089.png)



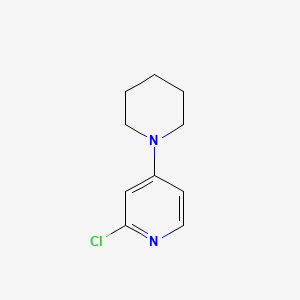
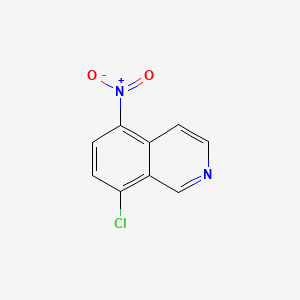
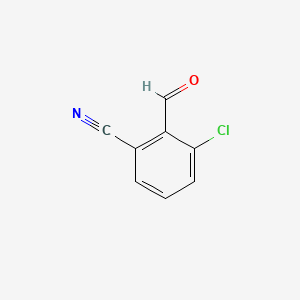
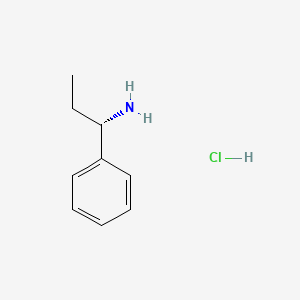
![Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane](/img/structure/B597103.png)
![3-Chloro-6-methylbenzo[d]isoxazole](/img/structure/B597105.png)

